Beyond its primary application in peptide synthesis, Woodward's Reagent K has also been explored in other areas of scientific research:
Woodward's Reagent K, scientifically known as N-ethyl-5-phenylisoxazolium-3'-sulfonate, is a coupling reagent primarily utilized in peptide synthesis and biochemical assays. Its molecular formula is C₁₁H₁₁NO₄S, with a molecular weight of 253.27 g/mol. This compound is characterized by its ability to facilitate the formation of peptide bonds by activating carboxylic acids for nucleophilic attack by amines, thus enhancing the efficiency of peptide synthesis processes .
Woodward's Reagent K is particularly effective in the modification of carboxyl groups in various substrates. The reagent undergoes hydrolysis, which leads to the release of sulfonic acid and the formation of an isoxazolium intermediate. This intermediate can then react with nucleophiles, such as amines, resulting in the formation of stable amide bonds. The kinetics of these reactions can vary significantly depending on factors such as pH and temperature .
Woodward's Reagent K has been shown to interact with various biological molecules. Notably, it can inactivate enzymes such as L-threonine dehydrogenase in Escherichia coli, leading to significant changes in enzymatic activity and absorbance properties . This property suggests potential applications in studying enzyme mechanisms and metabolic pathways.
The synthesis of Woodward's Reagent K typically involves the reaction of N-ethyl-5-phenylisoxazole with sulfonating agents. The general synthetic route includes:
This method allows for the efficient production of Woodward's Reagent K in a laboratory setting .
Woodward's Reagent K is widely used in:
Studies have indicated that Woodward's Reagent K interacts specifically with carboxyl groups on proteins, facilitating their modification. The kinetics of these interactions reveal that it can rapidly modify target sites, making it a valuable tool in biochemical research . Furthermore, its ability to inactivate certain enzymes provides insights into enzyme structure-function relationships.
Several compounds share similar functionalities with Woodward's Reagent K, particularly in peptide synthesis and biochemical applications. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Oxyma Pure | C₁₁H₁₃N₃O₄ | Used for coupling reactions without racemization |
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | C₁₃H₁₄F₆N₄O | Commonly used for activating carboxylic acids |
DIC (Diisopropylcarbodiimide) | C₈H₁₈N₂ | A traditional coupling reagent with broader applications |
Woodward's Reagent K stands out due to its specific reactivity towards carboxyl groups and its ability to facilitate rapid modifications in biological systems, making it particularly useful in biochemical studies compared to other coupling reagents .
Irritant